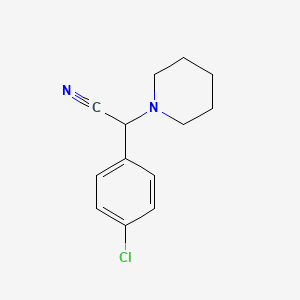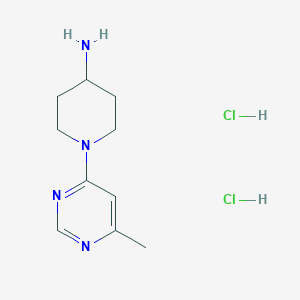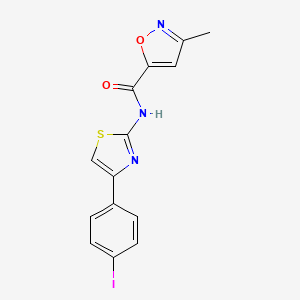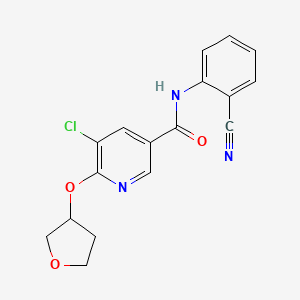
5-chloro-N-(2-cyanophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-cyanophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which plays a crucial role in B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies.
Aplicaciones Científicas De Investigación
Herbicidal Activity
A study by Chen Yu et al. (2021) explored the synthesis of N-(arylmethoxy)-2-chloronicotinamides, related to nicotinic acid, for potential herbicidal applications. They found that some compounds in this class exhibited significant herbicidal activity against certain plant species, suggesting a possible use in agriculture.
Antimicrobial Activity
Patel and Shaikh (2010) investigated 4-Thiazolidinones of Nicotinic Acid and their biological activity. They found that these compounds showed antimicrobial activity against various bacterial and fungal species, indicating their potential as antimicrobial agents.
Molecular Structure Studies
De Souza et al. (2005) conducted a study on Supramolecular Structures of Isomeric 2-Chloro-N-(Nitrophenyl)Nicotinamides, providing insights into the molecular structures of similar nicotinamides. Understanding these structures can be vital for the development of new pharmaceuticals and materials.
Antiprotozoal Activity
A study by Ismail et al. (2003) on Synthesis and Antiprotozoal Activity of Aza-Analogues of Furamidine revealed the potential of certain nicotinamide analogs in treating protozoal infections, suggesting their use in developing new antiprotozoal drugs.
Antibacterial Activity
Research by Oroujzadeh et al. (2017) on Carbacylamidophosphates Containing Nicotinamide demonstrated the antibacterial effectiveness of these compounds. Their study indicates the potential use of such compounds in creating new antibacterial treatments.
Propiedades
IUPAC Name |
5-chloro-N-(2-cyanophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-14-7-12(9-20-17(14)24-13-5-6-23-10-13)16(22)21-15-4-2-1-3-11(15)8-19/h1-4,7,9,13H,5-6,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJKBXMKJPWKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC=C3C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-cyanophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

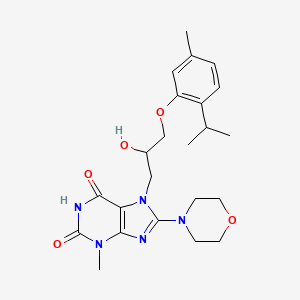

![N-(2-chloro-6-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2925276.png)

![2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2925279.png)
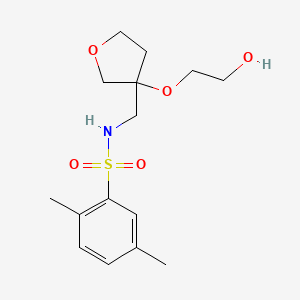
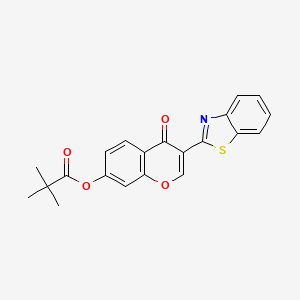
![4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2925285.png)
![[4-(Propylthio)phenyl]amine hydrochloride](/img/structure/B2925286.png)
